2,5-Dimethyl-3,4-dihydropyrazol-3-amine
Description
Properties
Molecular Formula |
C5H11N3 |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2,5-dimethyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C5H11N3/c1-4-3-5(6)8(2)7-4/h5H,3,6H2,1-2H3 |
InChI Key |
JRXXDNHVPKJDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acetylacetone with Hydrazine Hydrate
One of the most straightforward methods to prepare this compound involves the reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.
- Reaction conditions: Typically, equimolar amounts of acetylacetone and hydrazine hydrate are mixed in ethanol under reflux.
- Mechanism: Hydrazine attacks one of the carbonyl groups of acetylacetone to form a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazoline ring.
- Product isolation: After completion, the reaction mixture is cooled, and the product precipitates or is extracted and purified by recrystallization.
This method yields this compound with good purity and yield.
Alternative Routes Using Diazonium Salts and Hydrazono Derivatives
Research has shown that pyrazoline derivatives can also be synthesized starting from diazonium salts derived from aromatic amines, followed by reaction with active methylene compounds like acetylacetone to form hydrazono derivatives. Subsequent cyclocondensation with hydrazine hydrate affords pyrazoline-5-one derivatives, which can be further modified to yield pyrazolamine derivatives.
- Example: The diazonium chloride salt of 4-aminobenzoic acid reacts with acetylacetone in the presence of sodium acetate to form hydrazono derivatives.
- Cyclocondensation: Refluxing these hydrazono derivatives with hydrazine hydrate in ethanol produces pyrazoline derivatives.
- Further modification: These intermediates can be converted to amine-substituted pyrazolines by appropriate functional group transformations.
This approach is more complex but allows for structural diversity and substitution pattern control.
Reaction Parameters and Optimization
| Parameter | Typical Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol (reflux) | Good solvent for cyclization; promotes reaction rate |
| Temperature | Reflux (~78°C for ethanol) | Necessary for cyclization; lower temp reduces yield |
| Molar ratio | 1:1 acetylacetone to hydrazine hydrate | Stoichiometric balance ensures complete conversion |
| Reaction time | 3-6 hours | Sufficient for complete cyclization |
| pH | Neutral to slightly acidic | Avoids side reactions and decomposition |
| Purification method | Recrystallization from ethanol or ethyl acetate | Provides high purity product |
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation of acetylacetone with hydrazine hydrate | Acetylacetone, hydrazine hydrate | Reflux in ethanol, 3-6 hours | 70-85 | Simple, efficient, widely used |
| Diazonium salt route | Diazonium chloride salt, acetylacetone, hydrazine hydrate | Sodium acetate in ethanol, reflux | Variable | Allows for substituted derivatives |
| Mannich-type reactions (for N-substituted analogs) | Pyrazoline intermediates, secondary amines | Reflux in ethanol or benzene | Moderate | For functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-dihydropyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2,5-Dimethyl-3,4-dihydropyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3,4-dihydropyrazol-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares 2,5-dimethyl-3,4-dihydropyrazol-3-amine with related pyrazole and heterocyclic amines:
Key Observations :
- Substituent Diversity : The 2,5-dimethyl groups in the target compound contrast with bulkier substituents (e.g., furanyl, sulfonylphenyl) in other pyrazoles, which may influence steric interactions in biological targets .
- Functional Groups : The absence of a carboxamide group (vs. ) and presence of a primary amine may enhance hydrogen-bonding capacity in the target compound.
Pharmacological and Physicochemical Properties
- Target Compound: Limited data, but the dihydropyrazole core may enhance CNS permeability due to reduced polarity compared to aromatic analogs.
- Oxadiazole-Pyrrole Hybrid : Reported for antimicrobial activity, leveraging the oxadiazole’s electron-deficient ring for target binding.
- Carboxamide Derivatives : Show COX-2 inhibitory activity, with sulfonyl and cyclohexyl groups enhancing selectivity and potency.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2,5-Dimethyl-3,4-dihydropyrazol-3-amine derivatives?
The synthesis of pyrazole-3-amine derivatives typically involves multi-step reactions under controlled conditions. Key steps include:
- Base selection : Sodium hydroxide or potassium carbonate is critical for deprotonation and facilitating nucleophilic substitution .
- Solvent optimization : Dichloromethane (DCM) or ethanol is preferred for solubility and reaction efficiency, with yields improved under reflux conditions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by NMR and mass spectrometry .
Q. Example Table: Reaction Conditions for Derivatives
| Parameter | Conditions Observed in Studies | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol (reflux) vs. DCM (room temp) | Ethanol improves yield by 15-20% |
| Base | K₂CO₃ (anhydrous) vs. NaOH (aqueous) | K₂CO₃ reduces side products |
| Reaction Time | 12–24 hours | Extended time enhances conversion |
Q. How can researchers confirm the structural integrity of this compound analogs?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., methyl groups at C2/C5) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular formulas (e.g., C₁₀H₁₈N₄O₂S for sulfonamide derivatives) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .
Advanced Research Questions
Q. How can molecular modeling resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition) arise from conformational flexibility. Methodological approaches include:
- Molecular Dynamics (MD) Simulations : Predict dominant conformers in solution and binding pockets .
- Docking Studies : Identify interaction sites (e.g., hydrogen bonding with catalytic residues) and validate via mutagenesis assays .
- Spectroelectrochemical Analysis : Correlate redox behavior (e.g., oxidation potentials) with bioactivity shifts, as seen in ferrocenyl derivatives .
Q. What strategies address contradictions in synthesis parameters for pyrazole-3-amine derivatives?
Conflicting reports on reaction conditions (e.g., solvent polarity, temperature) require systematic optimization:
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent/base pairs) .
- In Situ Monitoring : Techniques like FT-IR track intermediate formation, ensuring reproducibility .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine) to identify universal trends .
Q. How do electrochemical properties influence the reactivity of this compound derivatives?
Electrochemical studies reveal redox-active behavior critical for catalytic or medicinal applications:
Q. What methodologies elucidate the mechanism of action in biological systems?
To study interactions with targets (e.g., enzymes or receptors):
- Biochemical Assays : Measure IC₅₀ values for inhibition and compare with docking predictions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- SAR Analysis : Modify substituents (e.g., methoxy vs. fluoro groups) to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
